2-Chloro-3-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Chloro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BClF3O2 and a molecular weight of 224.37 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
2-Chloro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then transfers the group to an electrophilic organic compound .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways leading to biologically active molecules . The exact pathways affected would depend on the specific reactions in which this compound is used.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of this compound would depend on the specific reactions in which it is used. In the context of the Suzuki-Miyaura cross-coupling reaction, this compound would contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of a suitable catalyst . Furthermore, the compound should be stored under appropriate conditions to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of 2-Chloro-3-(trifluoromethyl)phenyl halides using boron reagents. One common method is the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or water).
Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form phenol derivatives.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles to form substituted phenylboronic acids.
Major Products
The major products formed from these reactions include biaryl compounds, phenol derivatives, and substituted phenylboronic acids .
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 2-Chloro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Chloro-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHJDQKHVZYUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659365 | |
Record name | [2-Chloro-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-11-9 | |
Record name | [2-Chloro-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.